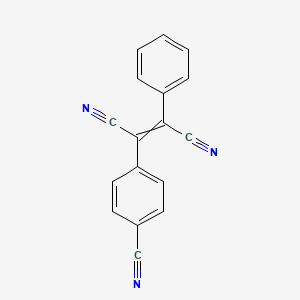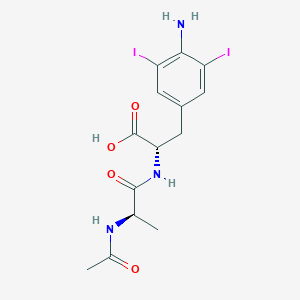![molecular formula C22H21NO3S2 B14583815 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol CAS No. 61151-13-1](/img/structure/B14583815.png)
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is an organosulfur compound that features a phenolic core substituted with benzylsulfanyl groups and a nitro group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol typically involves the nucleophilic substitution of geminal dihalides with thiolates. One common method is the reaction of 2,6-dihalophenol with benzyl mercaptan under basic conditions to form the desired dithioether . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors to enhance efficiency and safety.
化学反应分析
Types of Reactions
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol undergoes several types of chemical reactions:
Oxidation: The sulfur atoms in the benzylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The phenolic hydroxyl group can participate in various substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like tin(II) chloride or iron powder in acidic conditions are typically used.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Esters or ethers of the phenolic hydroxyl group.
科学研究应用
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Medicine: Investigated for its antimicrobial properties, given the presence of the nitro group which is known to exhibit biological activity.
Industry: Used in the synthesis of advanced materials and as an intermediate in organic synthesis.
作用机制
The mechanism by which 2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol exerts its effects is primarily through its ability to form complexes with metal ions. The sulfur atoms in the benzylsulfanyl groups can coordinate with metal centers, while the phenolic hydroxyl and nitro groups can participate in hydrogen bonding and other interactions . These interactions can influence the reactivity and stability of the resulting complexes.
相似化合物的比较
Similar Compounds
2-[Bis(benzylsulfanyl)methyl]-6-methoxyphenol: Similar structure but with a methoxy group instead of a nitro group.
4-Nitrophenyl-bis(benzylsulfanyl)methane: Similar structure but lacks the phenolic hydroxyl group.
Uniqueness
2,6-Bis[(benzylsulfanyl)methyl]-4-nitrophenol is unique due to the combination of its phenolic hydroxyl group, nitro group, and benzylsulfanyl groups. This combination allows for diverse reactivity and the ability to form stable complexes with metal ions, making it a versatile compound in coordination chemistry and other applications.
属性
CAS 编号 |
61151-13-1 |
|---|---|
分子式 |
C22H21NO3S2 |
分子量 |
411.5 g/mol |
IUPAC 名称 |
2,6-bis(benzylsulfanylmethyl)-4-nitrophenol |
InChI |
InChI=1S/C22H21NO3S2/c24-22-19(15-27-13-17-7-3-1-4-8-17)11-21(23(25)26)12-20(22)16-28-14-18-9-5-2-6-10-18/h1-12,24H,13-16H2 |
InChI 键 |
WCRPRMFLCUCUQH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CSCC2=CC(=CC(=C2O)CSCC3=CC=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[amino(methyl)amino]-4H-1,2,4-triazin-5-one](/img/structure/B14583732.png)
![Acetic acid, [(1,4,5,6-tetrahydro-4,6-diphenyl-1,3,5-triazin-2-yl)thio]-](/img/structure/B14583737.png)

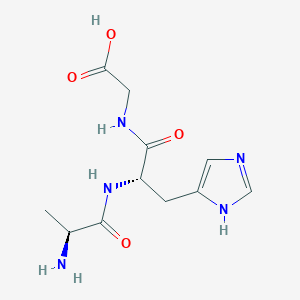
![[4-(4-Methyl-2-phenylpiperazin-1-yl)pyridin-3-yl]methanol](/img/structure/B14583744.png)
![Sulfuric acid--N''-[2-(2,6-dichloroanilino)ethyl]guanidine (1/2)](/img/structure/B14583759.png)
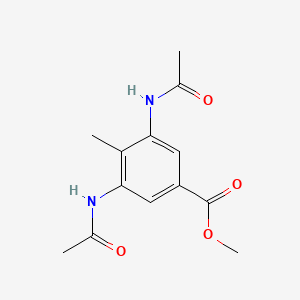
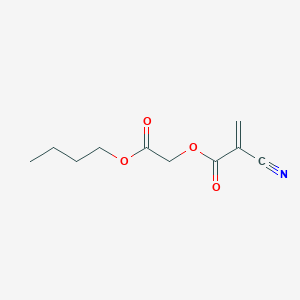
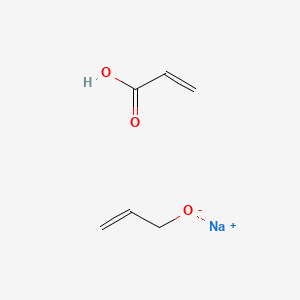
![2-[3-(4-Hydroxyphenyl)-3-oxo-1-phenylpropyl]cyclohexan-1-one](/img/structure/B14583773.png)


